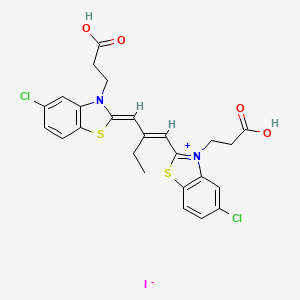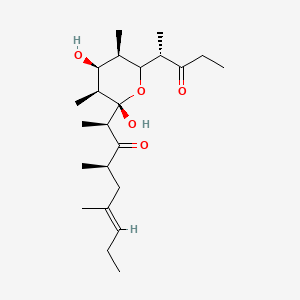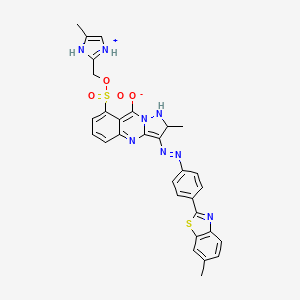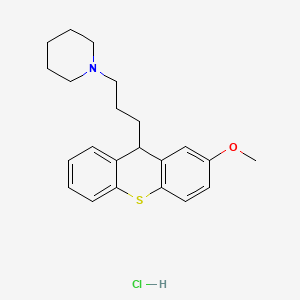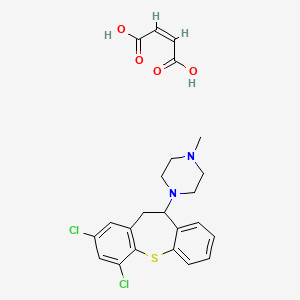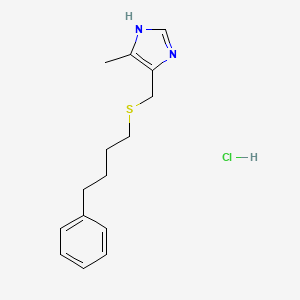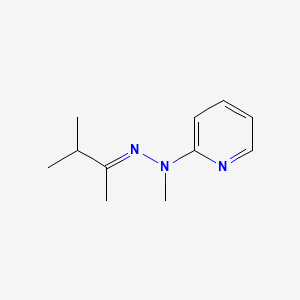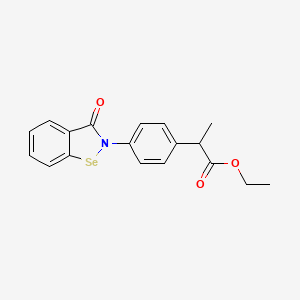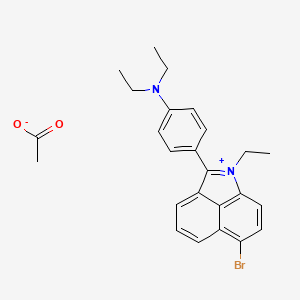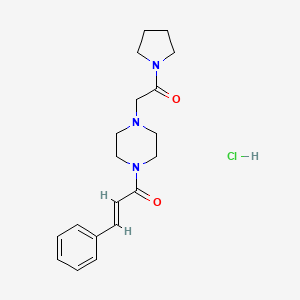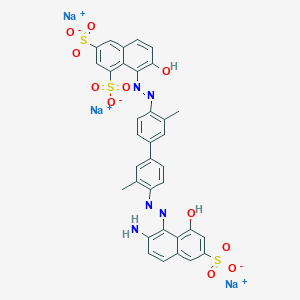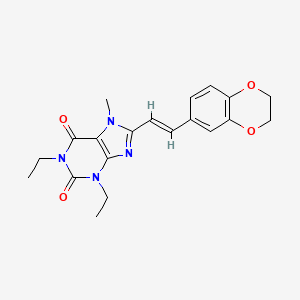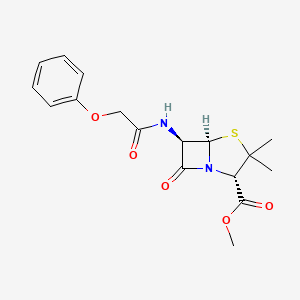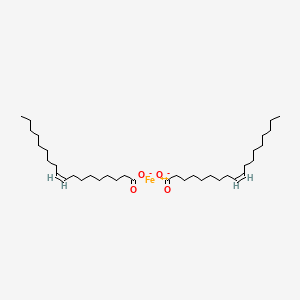
Ferrous oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous oleate is a chemical compound formed by the reaction of iron with oleic acid. It is commonly used as a precursor in the synthesis of iron oxide nanoparticles due to its ability to form stable colloids. The compound is known for its applications in various fields, including catalysis, magnetic materials, and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous oleate can be synthesized through the reaction of iron salts, such as iron(III) chloride, with oleic acid in the presence of a reducing agent. The reaction typically takes place in an organic solvent at elevated temperatures. One common method involves the thermolysis of iron(III) oleate in high-boiling point organic solvents, such as octadecane, at temperatures around 318°C . The reaction conditions, including temperature and concentration, can be adjusted to control the size and morphology of the resulting nanoparticles.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure the consistent quality and properties of the final product. The use of high-temperature decomposition of iron salts, such as iron(III) oleate, is a common approach in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ferrous oleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form iron oxide nanoparticles. This reaction typically requires an oxidizing agent, such as oxygen or hydrogen peroxide, and is carried out at elevated temperatures.
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often conducted in an organic solvent under controlled conditions.
Substitution: Substitution reactions involving this compound can occur in the presence of ligands that can replace the oleate group. These reactions are usually carried out in solution with appropriate solvents and temperatures.
Major Products Formed
The major products formed from the reactions of this compound include iron oxide nanoparticles, which have applications in various fields such as catalysis, magnetic materials, and biomedical research .
Scientific Research Applications
Ferrous oleate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ferrous oleate exerts its effects is primarily through the formation of iron oxide nanoparticles. These nanoparticles interact with biological systems and materials through various pathways:
Molecular Targets: The nanoparticles can target specific cells or tissues, making them useful in drug delivery and imaging.
Pathways Involved: The interaction of iron oxide nanoparticles with biological systems involves pathways related to cellular uptake, magnetic properties, and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Iron(III) oleate: Similar to ferrous oleate, iron(III) oleate is used in the synthesis of iron oxide nanoparticles.
Iron naphthenate: Another iron-based compound used in catalysis and nanoparticle synthesis.
EDTA–FeNa and EDDHA–FeNa: These iron complexes are used in catalytic oxidation processes.
Uniqueness
This compound is unique due to its ability to form stable colloids and its effectiveness as a precursor in the synthesis of iron oxide nanoparticles. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
15114-27-9 |
|---|---|
Molecular Formula |
C36H66FeO4 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
iron(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI Key |
DTVKDCLRVWKMKA-CVBJKYQLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Fe+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


